In-Depth Technical Guide to the Discovery and Synthesis of mTOR Inhibitor WYE-28
In-Depth Technical Guide to the Discovery and Synthesis of mTOR Inhibitor WYE-28
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of WYE-28, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). The information is compiled from seminal research publications and pharmacological data sources to serve as a detailed resource for professionals in the fields of oncology, cell biology, and medicinal chemistry.
Introduction to WYE-28
WYE-28 is a potent, ATP-competitive inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention. WYE-28, a pyrazolopyrimidine derivative, was identified through a focused drug discovery effort aimed at developing highly selective and potent mTOR inhibitors.
Chemical Identity:
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IUPAC Name: methyl 4-(6-(4-(3-(4-(hydroxymethyl)phenyl)ureido)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate[1][2][3]
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CAS Number: 1062172-60-4[1]
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Molecular Weight: 586.64 g/mol [4]
Quantitative Biological Data
The following tables summarize the key quantitative data for WYE-28, providing a clear comparison of its inhibitory activity and metabolic stability.
Table 1: In Vitro Inhibitory Activity of WYE-28
| Target | IC50 (nM) | Assay Conditions | Reference |
| mTOR | 0.08 | Biochemical Assay | [1][5] |
| PI3Kα | 6 | Biochemical Assay | [5] |
Table 2: In Vitro Cellular Activity of WYE-28
| Cell Line | IC50 (nM) | Assay Type | Reference |
| LNCaP (Prostate Cancer) | <1 | Cell Growth Inhibition | [2] |
Table 3: In Vitro Metabolic Stability of WYE-28
| System | Parameter | Value | Reference |
| Nude Mouse Microsomes | T1/2 | 13 min | [5] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mTOR signaling pathway, the chemical synthesis workflow for WYE-28, and the general experimental workflow for its biological evaluation.
Diagram 1: Simplified mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway highlighting the point of intervention by WYE-28.
Diagram 2: Chemical Synthesis Workflow for WYE-28
Caption: General synthetic workflow for the preparation of WYE-28.
Diagram 3: Experimental Workflow for WYE-28 Evaluation
Caption: Workflow for the biological characterization of WYE-28.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of WYE-28.
Chemical Synthesis of WYE-28
The synthesis of WYE-28 is based on the general procedures for the preparation of pyrazolopyrimidine derivatives. The following is a representative protocol:
Step 1: Synthesis of 6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine
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To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., ethanol), an excess of 4-aminomorpholine is added.
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The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Step 2: Suzuki Coupling
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A mixture of 6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine, (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere.
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The reaction is monitored by TLC or LC-MS.
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After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 3: Final Urea Formation
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The product from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with 4-(isocyanatomethyl)phenyl acetate or a similar activated species.
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The reaction is stirred at room temperature until completion.
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The solvent is evaporated, and the residue is purified by chromatography to yield WYE-28.
Note: The specific reagents, solvents, temperatures, and reaction times may vary and should be optimized based on the original literature by Zask et al.
In Vitro mTOR Kinase Assay
The inhibitory activity of WYE-28 against mTOR is determined using a biochemical kinase assay.
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Enzyme and Substrate: Recombinant human mTOR enzyme and a suitable substrate (e.g., inactive p70S6K or 4E-BP1) are used.
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Assay Buffer: A typical kinase assay buffer contains HEPES, MgCl2, MnCl2, DTT, and BSA.
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Procedure:
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Serial dilutions of WYE-28 in DMSO are prepared.
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In a 96-well plate, the test compound, recombinant mTOR enzyme, and the substrate are added to the kinase assay buffer.
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The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based assays like ADP-Glo™).
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The plate is incubated at 30°C for a specified time (e.g., 30-60 minutes).
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The reaction is stopped by the addition of a stop solution (e.g., EDTA or specific reagents from commercial kits).
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The amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., scintillation counting, luminescence, or fluorescence).
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Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cellular Proliferation Assay
The anti-proliferative effects of WYE-28 are assessed using a cell viability assay such as the MTT or MTS assay.
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Cell Lines: A panel of cancer cell lines (e.g., LNCaP) are used.
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Procedure:
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Cells are seeded in 96-well plates and allowed to attach overnight.
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The cells are then treated with serial dilutions of WYE-28 and incubated for a specified period (e.g., 72 hours).
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After the incubation period, a solution of MTT or MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
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The resulting formazan product is solubilized, and the absorbance is measured at the appropriate wavelength using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined from the dose-response curves.
In Vivo Antitumor Efficacy in Xenograft Models
The in vivo efficacy of WYE-28 is evaluated in mouse xenograft models.
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Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells (e.g., hepatoma 22).[6]
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Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. WYE-28 is administered orally at a specified dose and schedule (e.g., 8 mg/kg daily for 11 days).[6] The control group receives the vehicle.
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Monitoring: Tumor volume and body weight are measured regularly throughout the study. Tumor volume is calculated using the formula: (Length × Width²)/2.
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Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
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Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects. In one study, daily oral administration of 8 mg/kg of a compound identified as "compound 28" for 11 days resulted in a 51.0% decrease in tumor weight in a hepatoma 22 mouse model, with the treated mice showing good tolerance and a steady gain in body weight.[6]
Conclusion
WYE-28 is a highly potent and selective ATP-competitive inhibitor of mTOR with significant in vitro and in vivo antitumor activity. Its discovery represents a key advancement in the development of targeted cancer therapies. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working on mTOR inhibitors and related signaling pathways. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of WYE-28 and its analogs is warranted to fully elucidate their therapeutic potential.
